molecular formula C10H13NO B13117091 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone CAS No. 51254-01-4

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone

Cat. No.: B13117091
CAS No.: 51254-01-4
M. Wt: 163.22 g/mol
InChI Key: FPCUNDJCAGMMKG-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone is a chemical compound with the CAS Registry Number 51254-01-4. It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol . This compound features an isoindole core structure that is partially saturated (4,5,6,7-tetrahydro), which makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds based on the isoindolin-2-yl scaffold are of significant interest in drug discovery due to their presence in biologically active molecules and approved pharmaceuticals . For instance, the isoindolin-2-yl-acetamide moiety is a key structural feature in the FDA-approved anticancer drug Lenalidomide, as well as in other investigational compounds such as the EGFR inhibitor EAI045 . This highlights the relevance of such heterocyclic frameworks in developing therapies for cancer and other diseases. Furthermore, tetrahydrophthalimide derivatives, which share structural similarities with the saturated isoindole system, have been investigated for their potential as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1 . As a building block, 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone can be utilized in multi-component reactions and post-transformation cycles to generate diverse chemical libraries, which are essential for exploring new chemical space in the search for novel therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

51254-01-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydroisoindol-2-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h6-7H,2-5H2,1H3

InChI Key

FPCUNDJCAGMMKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C2CCCCC2=C1

Origin of Product

United States

Preparation Methods

Alkylation of Isoindoline Derivatives

A commonly employed approach involves alkylation of tetrahydroisoindoline derivatives with acetyl-containing electrophiles. For example, the reaction of 2,3-dihydro-1H-isoindol-1-one with sodium hydride followed by alkylation with appropriate alkyl halides or acyl chlorides in polar aprotic solvents like DMF at elevated temperatures (around 70–80 °C) yields the target ethanone-substituted isoindoline.

  • Typical reaction conditions:
    • Base: Sodium hydride (NaH), 60% dispersion in mineral oil
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Room temperature to 80 °C
    • Time: 3–18 hours depending on substrate and conditions
  • Workup: Extraction with ethyl acetate, washing with aqueous bicarbonate and brine, drying over sodium sulfate, and purification by silica gel chromatography.

This method yields the 1-(4,5,6,7-tetrahydro-2H-isoindol-2-yl)ethanone derivatives in moderate to good yields (up to 65% reported in related isoindoline systems).

Mannich-Type Aminomethylation

Another route involves the Mannich reaction, where the acidic proton at the 2-position of the imide nitrogen in isoindole-1,3-dione derivatives allows for aminomethylation using formaldehyde and secondary amines (e.g., N-arylpiperazines) in refluxing tetrahydrofuran (THF). This leads to N-substituted isoindole ethanone derivatives after subsequent acylation steps.

  • Key reagents:
    • Formaldehyde (aqueous solution)
    • N-arylpiperazines or similar amines
    • Solvent: THF
    • Heating at reflux for several hours
  • Post-reaction processing: Cooling, crystallization, filtration, and recrystallization from ethanol or ethanol/hexane mixtures.
  • Yields: Generally good, ranging from 47% to 93%, depending on substituents and reaction conditions.

Cross-Coupling and Functional Group Transformations

In some synthetic schemes, the tetrahydroisoindoline core is first constructed via Bartone-Zard or related methods, starting from nitrocyclohexene derivatives, followed by functional group transformations such as Vilsmeier formylation and bromination to introduce reactive handles at the 1- or 3-position. These intermediates can then be subjected to Suzuki cross-coupling or alkylation reactions to install ethanone substituents or related functionalities.

  • Key steps:
    • Hydrolysis and decarboxylation of nitrocyclohexene derivatives to tetrahydroisoindole
    • Vilsmeier formylation to introduce aldehyde groups
    • Bromination at the 3-position
    • Suzuki coupling with boronic acids
  • Yields: High yields reported for intermediate steps (up to 90% for hydrolysis/decarboxylation).

Alkylation of Isoindoline with Chloroacetyl Derivatives

Isoindoline derivatives can be alkylated with chloroacetyl-containing compounds in the presence of potassium carbonate in acetonitrile, leading to ethanone-substituted isoindoline products. This method is often used in the synthesis of pharmacologically active compounds and allows for good control over substitution patterns.

  • Typical conditions:
    • Base: Potassium carbonate (K2CO3)
    • Solvent: Acetonitrile
    • Temperature: Room temperature to moderate heating
  • Yields: Moderate to good (up to ~75% reported in related systems).

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Solvent Temperature Yield Range (%) Notes
Alkylation with NaH and alkyl halides NaH, alkyl halide/acyl chloride DMF RT to 80 °C 50–65 Requires careful handling of NaH
Mannich-type aminomethylation Formaldehyde, N-arylpiperazine THF Reflux (~66 °C) 47–93 Good yields, crystallization step
Bartone-Zard + Vilsmeier + Suzuki coupling Nitrocyclohexene, POCl3, DBDMH, boronic acids Various (THF, ethylene glycol) RT to reflux Up to 90 (intermediates) Multi-step, high complexity
Alkylation with chloroacetyl derivatives Chloroacetyl chloride, K2CO3 Acetonitrile RT to moderate 37–75 Useful for pharmacophore synthesis

Research Findings and Notes

  • The alkylation of isoindoline derivatives with sodium hydride and alkyl halides in DMF is a robust method but requires careful control of moisture and temperature to avoid side reactions.
  • Mannich-type aminomethylation exploits the acidic proton on the imide nitrogen, enabling efficient introduction of ethanone substituents with good yields and relatively mild conditions.
  • Multi-step synthetic routes involving Bartone-Zard synthesis and subsequent functionalization allow access to complex substituted isoindoline derivatives, though these are more suited for advanced synthetic applications.
  • The choice of method depends on the desired substitution pattern, scale, and available starting materials. Alkylation methods are generally more straightforward for simple ethanone substitution.

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the isoindoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The specific pathways involved depend on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone and related ethanone derivatives:

Compound Core Structure Molecular Formula Average Mass (Da) Key Features Applications/Notes
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone Tetrahydroisoindole + acetyl C₉H₁₁NO (inferred) ~149.2 (estimated) Nitrogen-containing bicyclic system; potential for hydrogen bonding and basicity. Likely intermediates in drug synthesis.
1-(4,5,6,7-Tetrahydro-2-oxepinyl)ethanone Oxepin (7-membered oxygen ring) + acetyl C₈H₁₂O₂ 140.182 Oxygen-containing ring; higher polarity due to ether oxygen. Solubility in polar solvents (e.g., ethanol).
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone Polycyclic naphthalenyl + acetyl C₁₆H₂₄O 232.36 Bulky, lipophilic structure; stable under ambient conditions. Fragrance industry (e.g., Iso-E Super®).
Ethanone derivatives with thienyl groups Thiophene + acetyl Varies Sulfur atom enhances electron delocalization; potential for photochemical reactivity. Specialty chemicals or catalysts.

Key Comparative Insights:

Structural Diversity: The isoindolyl ethanone’s nitrogen atom distinguishes it from oxygenated (oxepinyl) or sulfur-containing (thienyl) analogs. This nitrogen may enhance intermolecular interactions (e.g., hydrogen bonding), impacting solubility and reactivity . The naphthalenyl derivative’s polycyclic framework confers greater lipophilicity and steric bulk, favoring applications in fragrances over polar media .

Physicochemical Properties: The oxepinyl ethanone (C₈H₁₂O₂) has a lower molecular mass (140.182 Da) compared to the isoindolyl analog (~149.2 Da), likely due to the absence of nitrogen. Its oxygen ring may improve solubility in alcohols . The naphthalenyl ethanone (232.36 Da) exhibits higher thermal stability, critical for sustained release in perfumes .

Applications: Isoindolyl ethanone: Likely used in medicinal chemistry due to isoindole’s prevalence in bioactive molecules (e.g., kinase inhibitors). Oxepinyl ethanone: Polar solvents and intermediates in organic synthesis. Naphthalenyl ethanone: Dominates fragrance formulations (e.g., Iso-E Super®) due to musk-like odor and low volatility .

Research Findings and Limitations

  • Synthetic Routes: While details a reflux-based synthesis for a triazinoquinoxaline derivative, analogous methods (e.g., acid-catalyzed cyclization) may apply to isoindolyl ethanone. However, direct data are absent.

Biological Activity

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone is a compound of interest within the realm of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

  • Molecular Formula : C11_{11}H13_{13}N
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 313476-81-2

Biological Activity Overview

The biological activity of 1-(4,5,6,7-tetrahydro-2H-isoindol-2-yl)ethanone has been evaluated in various studies. The compound exhibits significant potential in several areas:

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study highlighted that certain isoindole derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL .

Anticancer Activity

1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone has shown promise in cancer research:

  • Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that isoindole derivatives can induce apoptosis and inhibit cell proliferation. The compound's IC50_{50} values were reported at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

Antioxidant Activity

The antioxidant properties of isoindole derivatives are gaining attention:

  • Research Insights : A parallel study indicated that certain structural modifications in isoindole derivatives enhance their DPPH radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

The biological activities of 1-(4,5,6,7-tetrahydro-2H-isoindol-2-yl)ethanone are believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that isoindole compounds may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways via the activation of caspases.
  • Radical Scavenging : The presence of electron-donating groups in the structure enhances the compound's ability to neutralize free radicals.

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50_{50}Reference
AntibacterialStaphylococcus aureus62.5 - 125 µg/mL
Escherichia coli62.5 - 125 µg/mL
AnticancerHeLa226 µg/mL
A549242.52 µg/mL
AntioxidantDPPH Radical ScavengingModerate

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